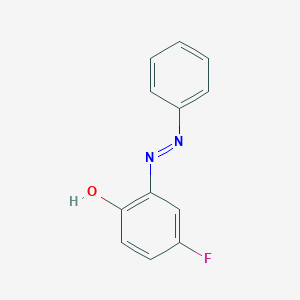
5-Bromoisoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromoisoquinolin-8-ol is a chemical compound with the CAS Number: 1892644-18-6 . It has a molecular weight of 224.06 and its linear formula is C9H6BrNO . It is a solid substance stored at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 224.06 . The compound’s InChI code is 1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H , indicating its molecular structure .科学的研究の応用
Corrosion Inhibition
Research has demonstrated the effectiveness of novel 8-hydroxyquinoline derivatives, which include compounds related to 5-Bromoisoquinolin-8-ol, as acid corrosion inhibitors for mild steel. These studies highlight their synthesis, characterization, and evaluation, showing high inhibition efficiency and chemisorption on metal surfaces. The compounds are evaluated through various methods such as gravimetric, electrochemical, and theoretical studies, indicating their potential as protective agents against corrosion in acidic environments (Rbaa et al., 2020).
Antimicrobial Evaluation
Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized and showed potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. These findings suggest the compounds' utility in addressing microbial resistance and infections (Krishna, 2018).
Synthesis and Characterization
The synthesis and characterization of this compound and related compounds have been subjects of interest in the context of developing pharmacologically active compounds. These studies cover the preparation of bromoquinolines and their nitro derivatives, contributing to the broader field of organic synthesis and offering insights into potential applications in medicinal chemistry (Brown & Gouliaev, 2005).
Metal Complexation and Ligand Development
Research into the complexation of divalent transition metals with 8-hydroxyquinoline derivatives, including those structurally related to this compound, has been conducted to explore their potential in developing novel ligands for metal coordination. These studies aim to harness the pharmacological significance of 8-hydroxyquinolines, investigating their metal complexes for antimicrobial activity and suggesting their applicability in therapeutic and industrial applications (Patel & Patel, 2017).
Inhibitors in Drug Design
This compound has also been investigated as a precursor or component in the synthesis of inhibitors targeting specific biochemical pathways. For example, its derivatives have been evaluated as AMPA receptor antagonists and for their role in inhibiting poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair processes. These studies underscore the compound's versatility and potential in drug design and development for treating various diseases, including neurodegenerative disorders and cancer (Geng Min, 2011).
Safety and Hazards
The safety information for 5-Bromoisoquinolin-8-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
5-bromoisoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOSMQJCKDQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)

![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)







